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molecular formula C3H6O<br>C3H6O<br>CH2=CHCH2OH B041490 Allyl alcohol CAS No. 107-18-6

Allyl alcohol

Cat. No. B041490
M. Wt: 58.08 g/mol
InChI Key: XXROGKLTLUQVRX-UHFFFAOYSA-N
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Patent
US03960971

Procedure details

The tube described in Example I was charged with 79.1 grams of "magnesia" catalyst (3/16 in. pills, manufactured by Dart Industries) containing about 45% magnesium hydroxide and 4% manganese oxide in addition to the magnesium oxide (50%), and operated with the same conditions and procedure as in Example I. Analysis of the effluent in this case showed the presence of 3.8 g of unconverted allyl acetate (8% recovery), 24.9 g of allyl alcohol (90% yield based on 92% conversion), 30.7 g of methyl acetate (90% yield) and the excess methanol.
[Compound]
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Four
Yield
90%
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2].[OH-].[O-2].[Mg+2].[C:6]([O:9][CH2:10][CH:11]=[CH2:12])(=[O:8])[CH3:7]>[O-2].[Mn+2]>[CH2:10]([OH:9])[CH:11]=[CH2:12].[C:6]([O:9][CH3:10])(=[O:8])[CH3:7] |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
magnesia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Mn+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Four
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.7 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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